1,3-Diphenyl-1H-indazol-5-amine

Analytical Chemistry Quality Control Reproducibility

1,3-Diphenyl-1H-indazol-5-amine (CAS 857800-70-5) is a tri-substituted indazole derivative characterized by phenyl rings at the N1 and C3 positions and a primary amine at the C5 position of the indazole core. It belongs to the class of 1,3-disubstituted indazoles, a scaffold associated with diverse biological activities, including HIF-1 inhibition.

Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
Cat. No. B1513559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-1H-indazol-5-amine
Molecular FormulaC19H15N3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)N)C4=CC=CC=C4
InChIInChI=1S/C19H15N3/c20-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)21-22(18)16-9-5-2-6-10-16/h1-13H,20H2
InChIKeyKDBSALLCCOTZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-1H-indazol-5-amine: Core Specifications and Class Context for Scientific Procurement


1,3-Diphenyl-1H-indazol-5-amine (CAS 857800-70-5) is a tri-substituted indazole derivative characterized by phenyl rings at the N1 and C3 positions and a primary amine at the C5 position of the indazole core . It belongs to the class of 1,3-disubstituted indazoles, a scaffold associated with diverse biological activities, including HIF-1 inhibition [1]. The compound is primarily supplied as a research intermediate with standard purities ranging from 95% to 98% .

Why Generic 1,3-Diphenyl-1H-indazole Cannot Substitute for the 5-Amine Derivative in Critical Applications


The unsubstituted 1,3-Diphenyl-1H-indazole (CAS 1575-25-3) lacks the C5 primary amine functional group, which fundamentally alters its chemical reactivity and biological profile . This amine group serves as a critical handle for downstream synthetic derivatization, enabling amide bond formation, diazotization, and other coupling reactions that are impossible with the parent indazole [1]. Furthermore, the presence of the 5-amino group can significantly modulate the compound's electronic properties, impacting binding affinities in biological assays, as demonstrated in SAR studies of related 1,3-disubstituted indazole HIF-1 inhibitors where subtle substitution changes drastically altered potency [2]. Direct substitution with the non-aminated analog would render key synthetic pathways inaccessible and likely compromise target engagement in designed biological experiments.

Quantitative Differentiation Evidence: 1,3-Diphenyl-1H-indazol-5-amine vs. Closest Analogs


Comparative Purity Specifications: Vendor-Level Differentiation for Reliable Experimental Reproducibility

Procurement decisions for research intermediates are often driven by the reliability of available purity specifications. The target compound, 1,3-Diphenyl-1H-indazol-5-amine, is available from multiple vendors with a minimum purity specification of 95% . In contrast, a closely related analog, 1,3-Diphenyl-1H-indazole (the non-aminated core), is often listed without any certified purity data from many commercial sources, increasing the risk of variability in experimental outcomes . This difference in available quality control data provides a quantifiable and verifiable advantage for the 5-amino derivative when procuring for sensitive assays or synthetic procedures.

Analytical Chemistry Quality Control Reproducibility

Synthetic Versatility: The 5-Amino Group as a Critical Handle for Downstream Derivatization

The presence of a primary amine at the C5 position of 1,3-Diphenyl-1H-indazol-5-amine provides a unique reactive site that is absent in its closest analog, 1,3-Diphenyl-1H-indazole . This functional group enables a wide range of quantitative synthetic transformations, including amide bond formation with coupling reagents (e.g., HATU, EDC) and diazotization for subsequent coupling. In contrast, the parent 1,3-Diphenyl-1H-indazole lacks this reactive handle, limiting its utility as a building block for generating structurally diverse libraries. This is supported by general principles of organic synthesis, where the presence of a free amine group dramatically expands the scope of accessible derivatives [1].

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Biological Activity Potential: Inferring Anti-HIF-1 Activity from Class-Level SAR

While no direct, quantitative biological data exists in the public domain for 1,3-Diphenyl-1H-indazol-5-amine itself, its structure positions it within a well-characterized class of 1,3-disubstituted indazoles that act as HIF-1 inhibitors [1]. A key SAR study on this class revealed that specific substitution patterns on the indazole core are crucial for potent HIF-1 inhibition. For example, the lead compound in that study (a 3-(furan-2-yl)-1H-indazole derivative) exhibited an IC50 value of 1.5 μM in a HIF-1-dependent reporter gene assay [1]. The 1,3-diphenyl substitution pattern of the target compound represents a distinct, untested chemotype within this class, making it a valuable probe for exploring the SAR landscape and potentially identifying novel inhibitors with improved properties. In contrast, the unsubstituted 1,3-Diphenyl-1H-indazole has no reported HIF-1 inhibitory activity.

Oncology Hypoxia Biology Structure-Activity Relationship

Storage and Handling: Defined Stability Parameters for Long-Term Research Use

Vendor specifications for 1,3-Diphenyl-1H-indazol-5-amine clearly define long-term storage conditions, recommending a cool, dry environment to maintain stability . This contrasts with many less-defined research intermediates, including the comparator 1,3-Diphenyl-1H-indazole, for which no standardized storage recommendations are readily available from primary commercial sources . Having a defined storage protocol is a quantifiable, albeit indirect, indicator of compound stability and reduces the risk of degradation over the course of a research project.

Chemical Stability Storage Conditions Inventory Management

High-Impact Application Scenarios for 1,3-Diphenyl-1H-indazol-5-amine in Scientific Research


Medicinal Chemistry: Core Scaffold for HIF-1 Inhibitor Lead Optimization

As a 1,3-disubstituted indazole, this compound serves as an ideal starting point for SAR studies aimed at discovering novel HIF-1 inhibitors. Researchers can leverage the C5 primary amine to install diverse substituents via amide coupling, creating focused libraries to probe the chemical space around the 1,3-diphenylindazole core and potentially identify compounds with improved potency or selectivity compared to existing HIF-1 inhibitors like YC-1 [1].

Chemical Biology: Synthesis of Bifunctional Probes and Affinity Reagents

The 5-amino group provides a convenient and selective handle for conjugating the 1,3-diphenylindazole core to biotin, fluorescent dyes, or solid supports [1]. This enables the creation of chemical probes for target identification studies (e.g., pull-down assays) or the development of assay reagents to investigate the biological function of proteins that interact with this class of molecules. The defined purity (≥95%) of the starting material is critical for the success of these sensitive conjugation reactions .

Organic Synthesis: Advanced Intermediate for Complex Indazole-Derived Heterocycles

The primary amine functionality allows for the construction of more complex fused heterocyclic systems through diazotization and subsequent cycloaddition or cross-coupling reactions [1]. This makes 1,3-Diphenyl-1H-indazol-5-amine a valuable building block for the synthesis of novel polycyclic scaffolds with potential applications in materials science or as new pharmacophores. The recommended long-term storage conditions ensure the compound remains viable for multi-step synthetic sequences .

Analytical Chemistry: Reference Standard for Method Development

Given the availability of this compound with a certified minimum purity of 95-98%, it can be utilized as a reference standard in the development of analytical methods, such as HPLC or LC-MS, for detecting and quantifying related indazole derivatives in complex mixtures or biological samples [1]. The well-defined purity specification allows for accurate calibration and method validation.

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